molecular formula C16H11N3O3 B14599535 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)- CAS No. 59336-49-1

2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)-

Cat. No.: B14599535
CAS No.: 59336-49-1
M. Wt: 293.28 g/mol
InChI Key: SVCFXEJYYFCQDC-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)- is a synthetic organic compound that features a benzimidazole ring and a nitrophenyl group. Compounds with these structural motifs are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)- typically involves the condensation of a benzimidazole derivative with a nitrophenyl-substituted propenone. Common reagents used in this synthesis include:

  • Benzimidazole derivatives
  • 4-nitrobenzaldehyde
  • Base catalysts (e.g., sodium hydroxide or potassium carbonate)
  • Solvents such as ethanol or methanol

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The benzimidazole ring is known to interact with DNA and proteins, which could explain its potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-phenyl-: Lacks the nitro group, which may result in different biological activities.

    2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-: Contains a methoxy group instead of a nitro group, which can affect its reactivity and applications.

Uniqueness

The presence of both the benzimidazole ring and the nitrophenyl group in 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)- makes it unique. The nitro group can enhance its biological activity and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

59336-49-1

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C16H11N3O3/c20-15(16-17-13-3-1-2-4-14(13)18-16)10-7-11-5-8-12(9-6-11)19(21)22/h1-10H,(H,17,18)

InChI Key

SVCFXEJYYFCQDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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